molecular formula C13H11NO6 B1489615 Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate CAS No. 684287-56-7

Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate

Cat. No. B1489615
M. Wt: 277.23 g/mol
InChI Key: CWVQZJBCYSRLPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate is a chemical compound with the molecular formula C13H11NO6 and a molecular weight of 277.23 . It is used for research purposes and is available for purchase as a high-quality reference standard for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has two carboxylate groups attached to the 6th and 7th positions and two hydroxy groups attached to the 5th and 8th positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate, such as its melting point, boiling point, and density, are not specified in the available resources .

Scientific Research Applications

Synthesis and Chemical Properties

Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate is an important intermediate in chemical synthesis. It is prepared through the annulation of pyridine derivatives with dialkyl succinates and glutarates, leading to hydroxyquinoline and isoquinoline derivatives. These compounds are subsequently oxidized to quinones, which can act as dienophiles in further chemical reactions, such as Diels–Alder reactions (Jones & Jones, 1973).

Catalysis

In the field of catalysis, chiral Pt(II)/Pd(II) pincer complexes with rigid geometry have been synthesized using related dihydroquinoline derivatives. These complexes have shown promising applications in catalytic asymmetric aldol and silylcyanation reactions, indicating the potential of dimethyl dihydroxyquinoline derivatives in asymmetric synthesis and catalysis (Yoon et al., 2006).

Antimicrobial Activity

Related quinoline derivatives have been explored for their antimicrobial properties. For example, a series of 2,4-diamino-5-[(1,2-dihydro-6-quinolyl)methyl]pyrimidines were synthesized from dihydroquinolines and exhibited significant inhibitory activity against Escherichia coli dihydrofolate reductase, pointing towards their potential as antibacterial agents (Johnson et al., 1989).

properties

IUPAC Name

dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6/c1-19-12(17)7-8(13(18)20-2)11(16)9-6(10(7)15)4-3-5-14-9/h3-5,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVQZJBCYSRLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C(=C1C(=O)OC)O)N=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601334157
Record name Dimethyl 5,8-dihydroxy-6,7-quinolinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate

CAS RN

684287-56-7
Record name Dimethyl 5,8-dihydroxy-6,7-quinolinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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